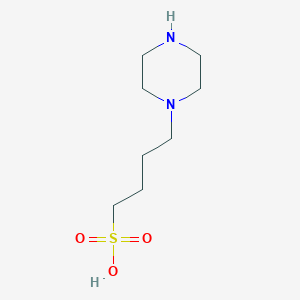
4-(Piperazin-1-yl)butane-1-sulfonic acid
Overview
Description
4-(Piperazin-1-yl)butane-1-sulfonic acid, also known as 1-Piperazinebutanesulfonic acid, is a chemical compound with the molecular formula C8H18N2O3S and a molecular weight of 222.31 .
Molecular Structure Analysis
The InChI code for 4-(Piperazin-1-yl)butane-1-sulfonic acid is 1S/C8H18N2O3S/c11-14(12,13)8-2-1-5-10-6-3-9-4-7-10/h9H,1-8H2,(H,11,12,13) . This indicates the presence of a piperazine ring attached to a butane chain, which is further connected to a sulfonic acid group.Physical And Chemical Properties Analysis
4-(Piperazin-1-yl)butane-1-sulfonic acid has a molecular weight of 222.31 .Scientific Research Applications
Catalytic Applications :
- A study by Pourghasemi Lati et al. (2018) reported the synthesis of a magnetic nanocatalyst modified with 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid. This catalyst showed effective performance in synthesizing 1-(benzothiazolylamino)phenylmethyl-2-naphthols under solvent-free conditions, demonstrating its potential in organic synthesis (Pourghasemi Lati et al., 2018).
- Khaligh et al. (2015) described the use of 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives. The catalyst offered advantages like high yield, clean reaction, and reusability (Khaligh et al., 2015).
Antimicrobial Applications :
- Research by Fadda et al. (2016) highlighted the synthesis of novel N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives using 1,3-propane and/or 1,4-butane sultone. These compounds, including 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate, demonstrated significant antimicrobial activities against various bacteria and fungi (Fadda et al., 2016).
Material Science Applications :
- Wu et al. (2019) designed a pH-responsive, charge-switchable piperazine derivative, including 1,4-bis(3-propane-sulphonate sodium)-piperazinediethanesulfonic acid disodium-sulfate, for arsenic removal via forward osmosis. This compound showed excellent performance in water recovery and arsenic removal, highlighting its utility in water treatment (Wu et al., 2019).
Pharmaceutical Research :
- Park et al. (2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides, including naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide, which exhibited high affinities for serotonin receptors and showed promise as atypical antipsychotic agents (Park et al., 2010).
properties
IUPAC Name |
4-piperazin-1-ylbutane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c11-14(12,13)8-2-1-5-10-6-3-9-4-7-10/h9H,1-8H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQSIPCUCFAQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00790515 | |
| Record name | 4-(Piperazin-1-yl)butane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00790515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-yl)butane-1-sulfonic acid | |
CAS RN |
684283-98-5 | |
| Record name | 4-(Piperazin-1-yl)butane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00790515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



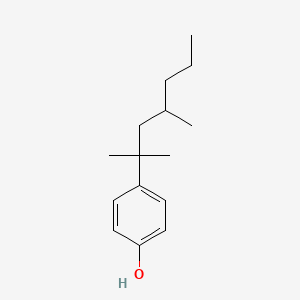
![[2-(4-Octylphenoxy)ethoxy]acetic acid](/img/structure/B1514471.png)
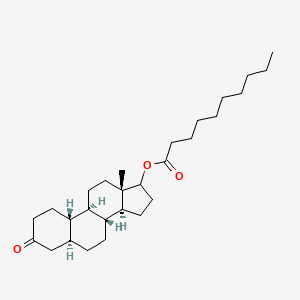
![Diethyl [(4-cyanato-3-methylphenyl)methyl]propanedioate](/img/structure/B1514473.png)
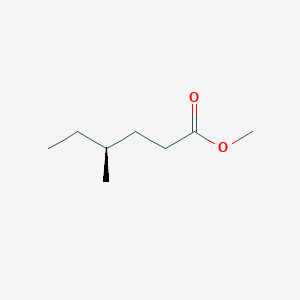
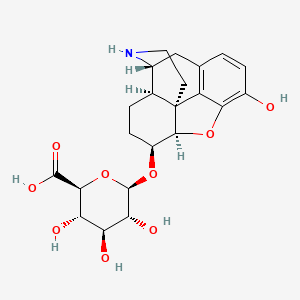


![Silane, bicyclo[2.2.1]hept-2-yldimethoxymethyl-](/img/structure/B1514483.png)
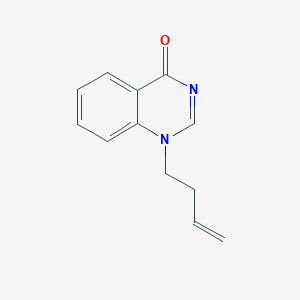

![N-Benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B1514489.png)
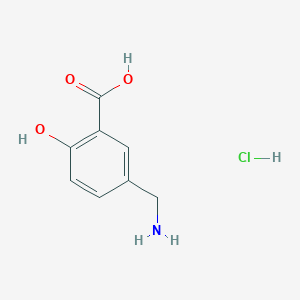
![(2S,3S,5R,6R)-6-[[(4S,4Ar,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1514492.png)